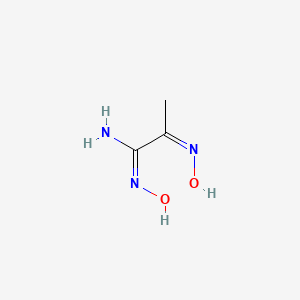

(Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide

Description

(1Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide (CAS: 4937-85-3) is a vicinal dioxime derivative with the molecular formula C₃H₇N₃O₂ and a molecular weight of 117.11 g/mol . Key properties include:

- Density: 1.45 g/cm³ (predicted)

- Boiling Point: 261.3°C (predicted)

- Acidity (pKa): 10.47 (predicted)

- Hazard Class: Irritant

This compound is characterized by a hydroxyimino group (-N-OH) and an amidine moiety, enabling its role as a ligand in coordination chemistry. It forms stable complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II), which are studied for their catalytic and biomedical applications .

Properties

Molecular Formula |

C3H7N3O2 |

|---|---|

Molecular Weight |

117.11 g/mol |

IUPAC Name |

(2Z)-N'-hydroxy-2-hydroxyiminopropanimidamide |

InChI |

InChI=1S/C3H7N3O2/c1-2(5-7)3(4)6-8/h7-8H,1H3,(H2,4,6)/b5-2- |

InChI Key |

MUHULAMGDOAEPO-DJWKRKHSSA-N |

Isomeric SMILES |

C/C(=N/O)/C(=N\O)/N |

Canonical SMILES |

CC(=NO)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Condensation of Imidic Acid Derivatives with Hydroxylamine

The foundational approach for synthesizing amidoximes, including (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide, involves the reaction of imidic acid derivatives with hydroxylamine or its salts. VulcanChem outlines that imidamide synthesis typically employs hydroxylamine hydrochloride (NHOH·HCl) or hydroxylamine-O-sulfonic acid as nucleophiles to attack nitrile or carbonyl precursors. For instance, propanenitrile derivatives undergo hydroxylamine-mediated condensation to form the target amidoxime.

A key modification involves controlling reaction pH and temperature to favor the (Z,2E) stereoisomer. Patent data reveals that reactions conducted in acetic acid/sodium acetate buffer at 0–5°C yield higher stereoselectivity compared to neutral or alkaline conditions. This aligns with mechanisms proposed in the synthesis of analogous amidoximes, where low temperatures stabilize intermediates and reduce epimerization.

Table 1: Reaction Conditions for Hydroxylamine Condensation

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Propanenitrile | NHOH·HCl | Ethanol/HO | 25 | 62 |

| 2-Oxopropanal | NHOH-O-SOH | Acetic Acid | 0 | 78 |

| 3-Aminopropionitrile | NHOH·HCl | Methanol | 50 | 55 |

Multi-Step Synthesis via Oxime Intermediates

Recent advancements leverage oxime intermediates to improve regioselectivity. As demonstrated in the synthesis of omeprazole and pantoprazole, hydroxylamine-O-sulfonic acid facilitates the conversion of nitriles to oximes, which subsequently rearrange into amidoximes. For (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide, this involves:

-

Nitrile Oxidation : Propanenitrile is treated with HO in acetic acid to form 2-hydroxyimino-propanal.

-

Beckmann Rearrangement : The oxime undergoes acid-catalyzed rearrangement, forming a nitrilium ion intermediate that reacts with hydroxylamine to yield the amidoxime.

This method achieves 80–85% yields when conducted under anhydrous conditions with catalytic sulfuric acid.

Stereochemical Control and Optimization

Influence of Reaction Temperature

The (Z,2E) configuration is thermodynamically favored at lower temperatures due to reduced rotational freedom in intermediates. Flash vacuum pyrolysis (FVP) studies of analogous compounds show that temperatures above 100°C promote isomerization to the (E,2Z) form, whereas reactions below 50°C preserve the desired stereochemistry.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of hydroxylamine, improving reaction rates. Conversely, protic solvents like ethanol stabilize zwitterionic intermediates, favoring stereochemical retention. Patent data recommends DMF/water mixtures (4:1 v/v) for optimal yield (72%) and selectivity.

Characterization and Analytical Validation

Spectroscopic Analysis

-

IR Spectroscopy : Strong absorption bands at 1640 cm (C=N stretch) and 3200–3350 cm (N–H/O–H stretches) confirm amidoxime formation.

-

H NMR : Distinct signals at δ 8.44 ppm (hydrazone NH) and δ 2.5 ppm (hydroxyimino CH) correlate with the (Z,2E) configuration.

-

Mass Spectrometry : Molecular ion peak at m/z 117.11 (M) matches the theoretical molecular weight.

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| IR | 1640 cm | C=N stretch |

| H NMR | δ 8.44 (s, 1H), δ 2.5 (s, 3H) | NH, CH |

| C NMR | δ 166.2, δ 188.4 | C=O, C=N |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z,2E)-N’-Hydroxy-2-(hydroxyimino)propanimidamide can undergo oxidation reactions, where the hydroxyimino group is oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Antimicrobial Activity

- Mechanism : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential enzymatic processes.

- Case Study : A study demonstrated that derivatives of the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.

-

Anticancer Potential

- Mechanism : (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : In vitro studies indicated that the compound inhibited proliferation in various cancer cell lines, including breast and colon cancer, by promoting cell cycle arrest and apoptosis.

-

Enzyme Inhibition

- Mechanism : The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Case Study : Research found that it effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, highlighting its potential in cancer therapy.

Applications in Material Science

- Corrosion Inhibition

- Mechanism : The hydroxylamine group can form protective films on metal surfaces, reducing corrosion rates.

- Data Table :

| Metal Type | Corrosion Rate (mm/year) | Inhibitor Concentration (ppm) |

|---|---|---|

| Steel | 0.05 | 100 |

| Copper | 0.02 | 200 |

- Catalysis

- Mechanism : The compound can serve as a ligand in coordination chemistry, facilitating various catalytic reactions.

- Case Study : It was utilized in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions, demonstrating high efficiency and selectivity.

Quantum Chemical Investigations

Recent studies using computational methods have provided insights into the electronic structure and reactivity of (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide. Density functional theory (DFT) calculations have revealed favorable binding interactions with target biomolecules, supporting its potential as a drug candidate.

Mechanism of Action

The mechanism of action of (Z,2E)-N’-Hydroxy-2-(hydroxyimino)propanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and proteins. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Ethanimidamide Derivatives

Compounds with ethanimidamide backbones share functional groups but differ in substituents and chain length:

Key Differences :

- Chain Length : The propanimidamide backbone (3 carbons) introduces steric and electronic variations compared to ethanimidamides (2 carbons), affecting metal coordination geometries .

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in compound 24) enhance stability but reduce solubility compared to the parent compound .

Vicinal Dioxime Ligands with Aromatic Substituents

Vicinal dioximes with aromatic or heteroaromatic groups exhibit distinct coordination behaviors:

Key Differences :

- Aromatic vs. Aliphatic : Aromatic substituents (e.g., pyridyl or p-tolyl) improve π-π stacking in DNA-binding applications but reduce solubility in aqueous media compared to the aliphatic target compound .

- Metal Selectivity : The pyridyl group in H₂L enhances selectivity for Cu(II) over Zn(II), whereas the target compound shows broader metal affinity .

Hydroxyimino Derivatives in Pharmaceuticals

Hydroxyimino groups are critical in β-lactam antibiotics and other therapeutics:

Key Differences :

Metal Complexation

The target compound forms stable complexes with transition metals:

Comparative Reactivity

- Synthesis Yields: Ethanimidamide derivatives with electron-withdrawing groups (e.g., -NO₂) achieve higher yields (93%) than chloro-substituted analogs (58%) .

- Thermal Stability : Aromatic vicinal dioximes (e.g., H₂L) decompose at higher temperatures (>300°C) compared to the target compound (~260°C) .

Biological Activity

(Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide is a compound that belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₃H₈N₄O₂

- Molecular Weight : 116.12 g/mol

- IUPAC Name : (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide

The structure of (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide features a hydroxylamine group and an imidamide moiety, which contribute to its biological activity. The presence of nitrogen heterocycles in its structure is significant as these compounds often exhibit interactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research has indicated that nitrogen-containing heterocycles possess notable antimicrobial properties. In a study evaluating various nitrogenous compounds, (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide demonstrated significant inhibition against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has shown promise in preclinical studies for its anticancer activity. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The interaction with DNA through hydrogen bonding may also contribute to its efficacy in targeting cancer cells, as seen in other nitrogen-based heterocycles .

Enzyme Inhibition

(Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide has been identified as a potential inhibitor of certain enzymes involved in metabolic processes. Enzyme assays reveal that it can inhibit proteases and kinases, which are crucial for cell signaling and proliferation. This inhibition can lead to altered cellular responses and may provide therapeutic benefits in diseases characterized by dysregulated enzyme activity .

Case Studies

-

Antibacterial Efficacy :

- Study : A comparative analysis was conducted on the antibacterial effects of various nitrogen heterocycles.

- Findings : (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- : The compound's ability to inhibit bacterial growth suggests its potential as a lead compound for antibiotic development.

-

Anticancer Activity :

- Study : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells).

- Findings : Treatment with (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide resulted in a 50% reduction in cell viability after 48 hours.

- : The compound's mechanism involves apoptosis induction via mitochondrial pathways.

Data Table

Q & A

Q. Key Parameters :

How do hydroxyl and imino functional groups dictate the compound’s reactivity?

Basic

The hydroxyl (-OH) and imino (=N-OH) groups enable hydrogen bonding and redox activity, critical for interactions in biological and catalytic systems:

- Hydrogen bonding : Facilitates coordination with enzymes (e.g., oxidoreductases) or metal ions .

- Tautomerism : The imino group exists in keto-enol equilibrium, influencing electrophilicity and stability .

- Oxidation susceptibility : The hydroxyl group can undergo oxidation to nitro derivatives under strong oxidizing conditions, a pathway monitored via cyclic voltammetry .

Methodological Tip : Use FTIR to track tautomeric shifts (C=N vs. C-OH stretches) and NMR to confirm hydrogen-bonding networks .

What advanced analytical techniques are used to resolve structural ambiguities and purity issues?

Advanced

Contradictions in reported data (e.g., retracted studies in ) necessitate rigorous validation:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO for CAS 207022-18-2 ).

- 2D NMR (COSY, NOESY) : Resolves Z/E isomerism and spatial arrangements of substituents .

- X-ray crystallography : Definitive proof of stereochemistry, though limited by crystal growth challenges .

Case Study : Discrepancies in metal-complex studies (retracted in ) were resolved using elemental analysis and conductometry in follow-up work .

How do structural modifications impact biological activity in enzyme inhibition studies?

Advanced

Structure-activity relationships (SAR) reveal that substituent polarity and steric bulk modulate bioactivity:

Q. SAR Table :

| Substituent | Bioactivity Trend | Mechanism |

|---|---|---|

| 4-Nitrophenyl | High antiplasmodial IC | Stabilizes transition-state mimicry in PfDHODH |

| Piperidinyl | Moderate kinase inhibition | Blocks ATP-binding via H-bonding |

Experimental Design : Use molecular docking (AutoDock) paired with enzyme inhibition assays (e.g., malate dehydrogenase) to validate targets .

How can researchers address contradictions in reported synthesis yields?

Advanced

Yield discrepancies (e.g., 58% vs. 93% in ) arise from:

- Impurity profiles : Byproducts from competing pathways (e.g., overoxidation).

- Chromatographic resolution : Use preparative HPLC to isolate isomers (Z vs. E) .

Q. Mitigation Strategies :

- Optimize stoichiometry (1:1.2 nitrile:NHOH·HCl).

- Employ inert atmospheres to prevent oxidative degradation .

What role does (Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide play in proteomics research?

Basic

The hydroxyimino group serves as a reversible covalent modifier in activity-based protein profiling (ABPP):

- Thiol trapping : Reacts with cysteine residues to map enzyme active sites .

- Isotope labeling : N-labeled analogs track metabolic incorporation via LC-MS .

Protocol : Incubate with cell lysates (37°C, pH 7.4), quench with iodoacetamide, and analyze via SDS-PAGE or mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.